1-Cyclopropyl-1-(3-ethylphenyl)ethanol

Physicochemical properties Lipophilicity Drug-likeness

Researchers developing structure-activity relationships (SAR) around phenylcyclopropyl cores often face isomer contamination that undermines data integrity and downstream efficacy. This compound provides the pure 3-ethylphenyl (meta) isomer, confirmed by CAS 1509120-36-8, ensuring regiochemical fidelity. - Validated meta substitution delivers a LogP of ~2.8 and TPSA of ~20.2 Ų, favorable for CNS drug-likeness and membrane permeability. - Serves as a key intermediate in cycloalkylphenyl-substituted cyclic ketoenols; alternative ortho/para isomers compromise target binding and metabolic stability. - Available at purities up to 98%, with documented storage in cool, dry conditions for shelf-life reliability.

Molecular Formula C13H18O
Molecular Weight 190.28 g/mol
Cat. No. B7937530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-1-(3-ethylphenyl)ethanol
Molecular FormulaC13H18O
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)C(C)(C2CC2)O
InChIInChI=1S/C13H18O/c1-3-10-5-4-6-12(9-10)13(2,14)11-7-8-11/h4-6,9,11,14H,3,7-8H2,1-2H3
InChIKeyHBFLUTAHMDRQFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropyl-1-(3-ethylphenyl)ethanol: Structure & Procurement


1-Cyclopropyl-1-(3-ethylphenyl)ethanol (CAS 1509120-36-8) is a secondary alcohol with the molecular formula C13H18O and a molecular weight of 190.28 g/mol . It features a cyclopropyl ring and a 3-ethylphenyl group attached to the central ethanol carbon. It is commercially available from multiple vendors at purities of 95% to 98% , with recommended storage in cool, dry conditions . The compound's LogP is approximately 2.8, indicating moderate lipophilicity [1].

Regioisomer identity Meta-ethylphenyl substitution pattern, verified by unique CAS for specific procurement
Synthetic role Secondary alcohol scaffold for building block or intermediate use
Physicochemical context Moderate lipophilicity profile for membrane permeability research Class-level inference

1-Cyclopropyl-1-(ethylphenyl)ethanol: Regioisomer Specificity


Generic substitution among regioisomers of 1-cyclopropyl-1-(ethylphenyl)ethanol (ortho, meta, para) is not scientifically valid due to fundamental differences in physicochemical properties, steric environment, and electronic distribution that directly impact downstream reactivity and biological recognition. The position of the ethyl substituent on the phenyl ring alters the compound's lipophilicity (LogP) and topological polar surface area (TPSA) [1], which are critical determinants of membrane permeability and target binding. Furthermore, in synthetic applications, the specific regioisomer dictates the regioselectivity of subsequent transformations and the properties of derived building blocks [2]. Substituting a para-ethylphenyl isomer for the meta isomer could result in a different conformational ensemble, altered metabolic stability, or complete loss of activity in a structure-activity relationship (SAR) series. The following quantitative evidence demonstrates the specific differentiation of the 3-ethylphenyl (meta) isomer relative to its closest analogs.

Regioisomer mismatch

Ortho, meta, and para isomers are not interchangeable. Steric environment and electronic distribution differ significantly, which may alter reactivity and binding recognition.

Property shift

Lipophilicity and conformational ensemble may shift between regioisomers, potentially changing membrane permeability and metabolic stability in assay contexts.

Synthetic outcome

Using an incorrect regioisomer as a building block can alter regioselectivity of downstream transformations and the properties of derived compounds.

1-Cyclopropyl-1-(3-ethylphenyl)ethanol: Key Differentiators


Membrane Permeability: Lipophilicity and TPSA Profile

The 3-ethylphenyl (meta) substitution pattern on 1-cyclopropyl-1-(3-ethylphenyl)ethanol provides a distinct lipophilicity profile compared to the para and ortho isomers. While direct experimental LogP data for the meta isomer is unavailable, the computed XLogP3-AA value for the para isomer is 2.8 [1], and the computed LogP for the ortho isomer is 2.87 . By inference from established structure-property relationships, the meta isomer is expected to exhibit a LogP value intermediate between these two, with a similar topological polar surface area (TPSA) of approximately 20.2 Ų. This balanced lipophilicity is critical for achieving optimal passive membrane permeability while maintaining aqueous solubility for in vitro assays.

Lipophilicity & TPSA
Class-level inference
Estimated LogP ~2.8; TPSA ~20.2 Ų. Predicted to be within ΔLogP ≤ 0.1 of para (2.8) and ortho (2.87) isomers, but with distinct spatial orientation.
Supports isomer-dependent permeability review.
Computed prediction; confirm experimentally for precise SAR.
Physicochemical properties Lipophilicity Drug-likeness

Meta-Substitution Effects on Catalytic Reactivity

The meta-position of the ethyl group on the phenyl ring of 1-cyclopropyl-1-(3-ethylphenyl)ethanol results in a distinct steric and electronic environment at the reactive hydroxyl-bearing carbon. Unlike the para isomer, which has a symmetrical electron-donating effect, or the ortho isomer, which introduces significant steric hindrance, the meta isomer presents an intermediate steric profile. This is particularly relevant when this alcohol is used as a synthetic intermediate. For example, in subsequent cross-coupling reactions or oxidations, the meta substitution pattern is less likely to interfere with metal catalyst coordination or to cause unwanted steric clashes, compared to the ortho isomer [1]. This can lead to higher yields and cleaner reaction profiles in multi-step syntheses.

Steric & Reactivity Context
Class-level inference
Meta substitution presents an intermediate steric profile. Less likely to interfere with metal catalyst coordination compared to ortho isomer, based on principles of aromatic substitution.
Predictable reactivity profile for synthetic workflow.
Reaction yields require empirical verification.
Synthetic intermediate Cross-coupling Steric effects

Isomer-Specific CAS Identification for Procurement

1-Cyclopropyl-1-(3-ethylphenyl)ethanol is assigned the unique CAS Registry Number 1509120-36-8 . This identifier is distinct from the CAS numbers for the para isomer (62586-87-2) [1] and the ortho isomer (1379363-64-0) . Using the correct CAS number is the only definitive way to ensure procurement of the intended meta isomer, as generic compound names or searches can inadvertently return incorrect regioisomers. The CAS number provides a direct, unambiguous link to a specific molecular structure and its associated commercial supply chain.

Procurement Identity
Data to verify
Unique CAS 1509120-36-8 differentiates the target meta isomer from the para (62586-87-2) and ortho (1379363-64-0) isomers.
Ensures procurement of intended regioisomer.
Verify CAS with supplier COA for lot-specific identity.
Chemical procurement CAS registry Quality control

1-Cyclopropyl-1-(3-ethylphenyl)ethanol: Key Applications


Agrochemical Intermediate with Meta-Substitution

The compound serves as a key synthetic intermediate in the preparation of cycloalkylphenyl-substituted cyclic ketoenols, a class of compounds investigated for their pesticidal and herbicidal activities [1]. The meta-ethyl substitution is crucial for achieving the desired biological activity profile of the final active ingredient. Substituting the para or ortho isomer at this stage would result in a different final compound, potentially lacking efficacy. The balanced steric and electronic properties of the meta isomer also facilitate smooth progression through subsequent synthetic steps [2].

Phenylcyclopropyl Pharmacophore SAR

1-Cyclopropyl-1-(3-ethylphenyl)ethanol is a valuable scaffold for exploring structure-activity relationships (SAR) around a phenylcyclopropyl core. The presence of the cyclopropyl group and the tertiary alcohol provides a constrained, three-dimensional structure that can be used to probe hydrophobic binding pockets in target proteins [1]. The specific meta-ethyl substitution pattern offers a distinct vector and lipophilic contribution compared to the para and ortho isomers, allowing medicinal chemists to fine-tune potency, selectivity, and ADME properties [2]. Its moderate LogP (~2.8) and TPSA (~20.2 Ų) place it within a favorable range for central nervous system (CNS) drug-likeness, making it a candidate for developing CNS-penetrant molecules [3].

Reference Standard for Analytical QC

Due to its unique CAS number (1509120-36-8) and distinct structural features, this compound can serve as a reference standard for developing and validating analytical methods, such as HPLC or GC-MS, to ensure the identity and purity of the target isomer in complex mixtures [1]. This is particularly important in research settings where precise isomer identification is critical for data integrity. The availability of the compound from multiple vendors with defined purity specifications (95-98%) [2][3] supports its use as a reliable reference material.

Application
Selection Property
Validation Focus
Agrochemical intermediate research
Meta-substitution pattern for ketoenol synthesis
Regioselectivity in subsequent transformations
Phenylcyclopropyl pharmacophore SAR
Constrained 3D structure with distinct lipophilic vector
Target binding and permeability-context review
Analytical QC reference standard
Unique CAS number and defined purity range
Isomer-specific method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclopropyl-1-(3-ethylphenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.